molecular formula C17H23ClN2OS B4650273 1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea

1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea

Cat. No.: B4650273
M. Wt: 338.9 g/mol
InChI Key: YSENUDCWYVFSHE-UHFFFAOYSA-N
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Description

1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-tricyclo[3311~3,7~]dec-1-ylurea is a complex organic compound that features a unique combination of a chlorinated thiophene ring and a tricyclodecylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea typically involves multiple steps:

    Formation of the Chlorothiophene Intermediate: The initial step involves the chlorination of thiophene to form 5-chlorothiophene. This can be achieved using chlorinating agents such as sulfuryl chloride under controlled conditions.

    Alkylation: The chlorothiophene intermediate is then subjected to alkylation with an appropriate alkyl halide to introduce the ethyl group at the 1-position.

    Urea Formation: The final step involves the reaction of the alkylated chlorothiophene with tricyclo[3.3.1.1~3,7~]decan-1-amine and an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the urea moiety.

    Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced urea derivatives.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Industry: Used as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of 1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The chlorothiophene moiety may play a role in binding to these targets, while the tricyclodecylurea structure could influence the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chlorothiophen-3-yl)ethanol: Shares the chlorothiophene moiety but differs in the functional groups attached.

    1-(5-Chlorothiophen-2-yl)ethanone: Another compound with a chlorothiophene ring but with a ketone functional group.

Uniqueness

1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea is unique due to its combination of a chlorinated thiophene ring and a tricyclodecylurea moiety, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

1-(1-adamantyl)-3-[1-(5-chlorothiophen-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2OS/c1-10(14-2-3-15(18)22-14)19-16(21)20-17-7-11-4-12(8-17)6-13(5-11)9-17/h2-3,10-13H,4-9H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSENUDCWYVFSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)Cl)NC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea
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1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea
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1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea

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